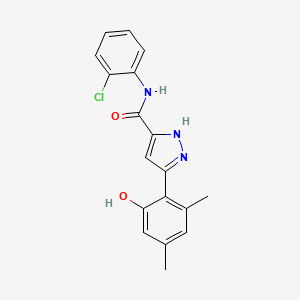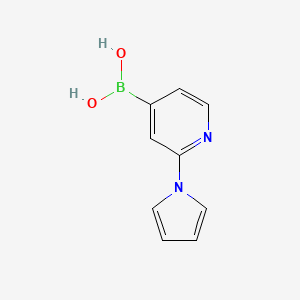
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrole moiety at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(1H-pyrrol-1-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and ligands (e.g., triphenylphosphine).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
4-Pyridinylboronic acid: Similar structure but lacks the pyrrole moiety, making it less versatile in certain synthetic applications.
Pyridine-4-boronic acid pinacol ester: A more stable ester form used in similar cross-coupling reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring, used in different coupling reactions.
Uniqueness: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is unique due to its dual functionality, combining the reactivity of both the pyridine and pyrrole rings with the boronic acid group. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
特性
分子式 |
C9H9BN2O2 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC名 |
(2-pyrrol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7,13-14H |
InChIキー |
AORFJEJASBMACD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2C=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


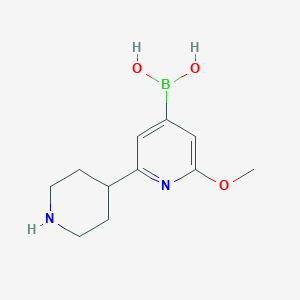
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
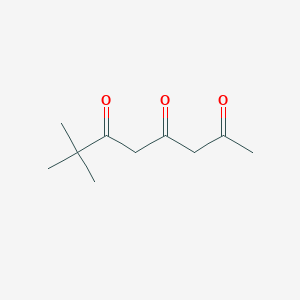
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14079890.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
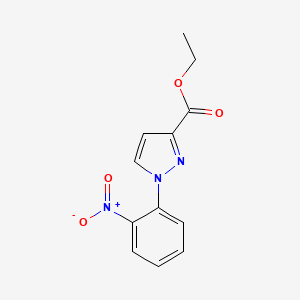
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)
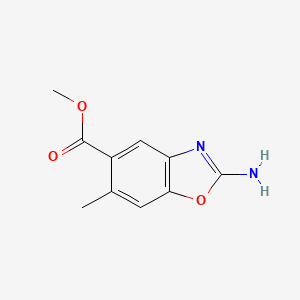
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
